molecular formula C17H20N2O B2653444 1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL CAS No. 65869-51-4

1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL

Cat. No. B2653444
CAS RN: 65869-51-4
M. Wt: 268.36
InChI Key: IISOQGMXZLAXFV-UHFFFAOYSA-N
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Patent
US06274585B1

Procedure details

To a stirred solution of 2-bromopyridine (10 mmol) in THF (120 mL) at −78° C. under argon, 2.5 M n-butyl lithium solution in hexane (4.5 mL, 11.25 mmol) was injected over 5 min. After 25 min, 1-benzylpiperidone (10 mmol) was added neat. After 30 min, the mixture was quenched by addition of aqueous NH4Cl solution (50 mL). The mixture diluted with ethyl acetate (200 mL), washed with brine (150 mL), dried (Na2SO4). Solvent was evaporated and the residue was purified by column chromatography (silica gel, EtOAc/Hexane from 20% to 60%) to give the desired product(1.78 g, 66.41% ). 1H-NMR was consistent with the structure.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
66.41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.CCCCCC.[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][C:27]1=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C1C[O:36]CC1>>[CH2:19]([N:26]1[CH2:31][CH2:30][C:29]([OH:36])([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:28][CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by addition of aqueous NH4Cl solution (50 mL)
ADDITION
Type
ADDITION
Details
The mixture diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, EtOAc/Hexane from 20% to 60%)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=NC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 66.41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.